2-(2-Chloro-4-nitro-phenoxy)-ethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-4-nitro-phenoxy)-ethylamine hydrochloride is an organic compound that features a chloro-nitro-phenoxy group attached to an ethylamine moiety, with the hydrochloride salt form enhancing its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-nitro-phenoxy)-ethylamine hydrochloride typically involves the following steps:
Nitration: The starting material, 2-chlorophenol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 2-chloro-4-nitrophenol.
Etherification: The 2-chloro-4-nitrophenol is then reacted with ethylene oxide in the presence of a base such as potassium carbonate to form 2-(2-chloro-4-nitro-phenoxy)ethanol.
Amination: The 2-(2-chloro-4-nitro-phenoxy)ethanol is subsequently treated with ammonia or an amine source to produce 2-(2-chloro-4-nitro-phenoxy)-ethylamine.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions (temperature, pressure, and pH) is common to optimize the synthesis and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Reduction: The nitro group in 2-(2-Chloro-4-nitro-phenoxy)-ethylamine hydrochloride can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as thiols or amines, to form corresponding substituted derivatives.
Oxidation: The ethylamine moiety can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium thiolate, primary or secondary amines.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 2-(2-Chloro-4-amino-phenoxy)-ethylamine.
Substitution: 2-(2-Substituted-4-nitro-phenoxy)-ethylamine derivatives.
Oxidation: 2-(2-Chloro-4-nitro-phenoxy)-acetaldehyde or 2-(2-Chloro-4-nitro-phenoxy)-acetic acid.
Scientific Research Applications
2-(2-Chloro-4-nitro-phenoxy)-ethylamine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Chemistry: It is utilized in the production of agrochemicals and dyes, where its reactive groups facilitate the formation of complex molecules.
Material Science: The compound is explored for its potential in creating novel polymers and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(2-Chloro-4-nitro-phenoxy)-ethylamine hydrochloride exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, altering their activity. The nitro and chloro groups can participate in various interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloro-4-nitro-phenoxy)-propanoic acid: Similar in structure but with a propanoic acid group instead of an ethylamine.
2-(2-Chloro-4-nitro-phenoxy)-phenol: Lacks the ethylamine moiety, affecting its solubility and reactivity.
2-(2-Chloro-4-nitro-phenoxy)-acetic acid:
Uniqueness
2-(2-Chloro-4-nitro-phenoxy)-ethylamine hydrochloride is unique due to its combination of a chloro-nitro-phenoxy group with an ethylamine moiety, providing a balance of hydrophilic and hydrophobic properties. This makes it versatile for various chemical reactions and applications, particularly in medicinal chemistry where both solubility and reactivity are crucial.
Properties
IUPAC Name |
2-(2-chloro-4-nitrophenoxy)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3.ClH/c9-7-5-6(11(12)13)1-2-8(7)14-4-3-10;/h1-2,5H,3-4,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMFKUHQWULSQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.